2-(Tert-butylcarbamoyl)benzylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

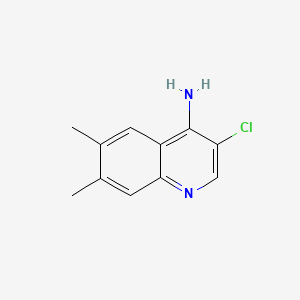

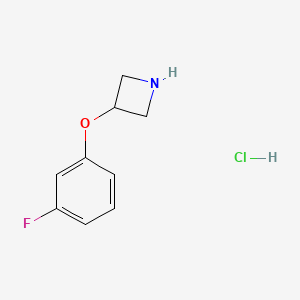

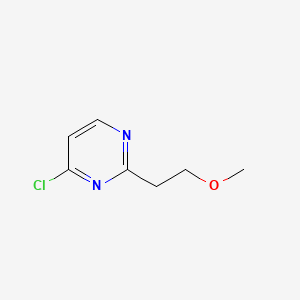

“2-(Tert-butylcarbamoyl)benzylboronic acid” is a chemical compound with the molecular formula C12H18BNO3 and a molecular weight of 235.09 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for “2-(Tert-butylcarbamoyl)benzylboronic acid” is 1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-(Tert-butylcarbamoyl)benzylboronic acid” has a molecular weight of 235.09 . It is recommended to be stored in a freezer .科学的研究の応用

Benzoxaboroles, derivatives of phenylboronic acids, have seen significant interest in recent years due to their exceptional properties and wide applications. Initially described over 50 years ago, the majority of these compounds, including 2-(Tert-butylcarbamoyl)benzylboronic acid, have been explored recently for their utility as building blocks in organic synthesis, protective groups, and their biological activity. Some benzoxaboroles are in clinical trials due to their capability to bind hydroxyl compounds, serving as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Synthetic Phenolic Antioxidants (SPAs), similar in functional groups to 2-(Tert-butylcarbamoyl)benzylboronic acid, are widely used across various industries to retard oxidative reactions and extend product shelf life. Despite their widespread application, concerns regarding their environmental persistence and potential health impacts have prompted extensive research into their fate, exposure, and toxicity (Liu & Mabury, 2020).

Biosensor Development and Environmental Impact

The electrochemical properties of phenylboronic acid derivatives like 2-(Tert-butylcarbamoyl)benzylboronic acid facilitate their use in biosensor development. These compounds selectively bind 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media, making them particularly useful for glucose sensing. This selective binding has led to the wide study of PBA-modified electrodes as both voltammetric and potentiometric sensors for glucose and other bioactive molecules (Anzai, 2016).

Environmental considerations of compounds similar to 2-(Tert-butylcarbamoyl)benzylboronic acid have also been a focal point of research. The fate and behavior of ethyl tert-butyl ether (ETBE) in soil and groundwater, for instance, provide insights into the degradation pathways and potential environmental impacts of related substances. Microorganisms capable of degrading such compounds aerobically point to the biological removal mechanisms that might also apply to derivatives of phenylboronic acids (Thornton et al., 2020).

特性

IUPAC Name |

[2-(tert-butylcarbamoyl)phenyl]methylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSROIZKFPZUBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=CC=C1C(=O)NC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681631 |

Source

|

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butylcarbamoyl)benzylboronic acid | |

CAS RN |

1256345-93-3 |

Source

|

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)

![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)

![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)

![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)